molecular formula C7H12IN3 B2517670 1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine CAS No. 2226183-15-7

1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B2517670
CAS No.: 2226183-15-7
M. Wt: 265.098
InChI Key: PKFIOCZTBLRSSD-UHFFFAOYSA-N
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Description

1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound, with the molecular formula C7H12IN3, has a molecular weight of 265.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of iodine and a suitable solvent, such as acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted pyrazoles, amines, and various heterocyclic compounds .

Scientific Research Applications

1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine atom allows for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(5-iodo-1-propylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12IN3/c1-2-3-11-7(8)4-6(5-9)10-11/h4H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFIOCZTBLRSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)CN)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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